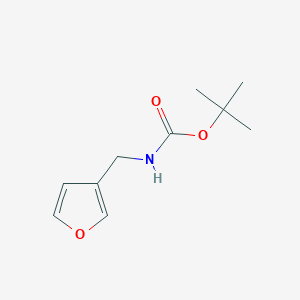![molecular formula C9H4N2O2 B12887833 2-Formylbenzo[d]oxazole-4-carbonitrile](/img/structure/B12887833.png)
2-Formylbenzo[d]oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formylbenzo[d]oxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C₉H₄N₂O₂ and a molecular weight of 172.14 g/mol . This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both formyl and nitrile functional groups in its structure makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-formylbenzo[d]oxazole-4-carbonitrile involves the copper(II)-mediated formation from acetophenone and coordinated cyanide anion via a radical coupling mechanism . Potassium ferricyanide is used as a cyanide source and coupling partner for the cyclization of oxazole. The reaction is carried out in the presence of CuI₂ and Pd(OAc)₂ with DMF as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using non-toxic and efficient systems to construct the carbonitrile from readily available substrates .
Análisis De Reacciones Químicas
Types of Reactions
2-Formylbenzo[d]oxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-Carboxybenzo[d]oxazole-4-carbonitrile.
Reduction: 2-Formylbenzo[d]oxazole-4-amine.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Formylbenzo[d]oxazole-4-carbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-formylbenzo[d]oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and resulting in the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antibacterial and antifungal activities.
2-Ethoxybenzo[d]oxazole: Exhibits similar biological activities as 2-methoxybenzo[d]oxazole.
2-Methoxy-5-chlorobenzo[d]oxazole: Has excellent antibacterial activity.
2-Ethoxy-5-chlorobenzo[d]oxazole: Known for its antifungal activity.
Uniqueness
2-Formylbenzo[d]oxazole-4-carbonitrile is unique due to the presence of both formyl and nitrile functional groups, which provide it with versatile reactivity and the ability to participate in a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C9H4N2O2 |
|---|---|
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
2-formyl-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C9H4N2O2/c10-4-6-2-1-3-7-9(6)11-8(5-12)13-7/h1-3,5H |
Clave InChI |
FIQJOCIFKYCEDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)
![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)




![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)

![7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B12887808.png)
![2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12887813.png)

![3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887826.png)
![2-(Bromomethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12887828.png)
